5-Fluoroisochroman
Description
5-Fluoroisochroman (C₉H₉FO) is a fluorinated derivative of isochroman, a bicyclic heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran-like oxygen-containing ring. The substitution of a fluorine atom at the 5-position of the isochroman scaffold introduces unique electronic and steric properties, which can enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications . Fluorination is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic profiles due to fluorine’s high electronegativity and small atomic radius .
Properties
CAS No. |
182949-87-7 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
5-fluoro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9FO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |
InChI Key |
VTYYNXMEICYCDH-UHFFFAOYSA-N |
SMILES |
C1COCC2=C1C(=CC=C2)F |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)F |
Synonyms |
1H-2-Benzopyran,5-fluoro-3,4-dihydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromoisochroman
- Structural Similarity : Replaces fluorine with bromine at the 5-position (C₉H₉BrO).
- Key Differences: Electronegativity: Bromine (2.96 Pauling) is less electronegative than fluorine (3.98), leading to weaker dipole interactions. Lipophilicity: Bromine’s larger size increases lipophilicity (logP ~2.5 vs. Synthetic Utility: Bromine’s leaving-group capability makes 5-Bromoisochroman a versatile intermediate in cross-coupling reactions .
(R)-5,7-Difluorochroman-4-ol
- Structural Features : Contains two fluorine atoms at positions 5 and 7 and a hydroxyl group at position 4 (C₉H₈F₂O₂).
- Hydrogen Bonding: The hydroxyl group introduces hydrogen-bonding capacity, which may improve target engagement compared to 5-Fluoroisochroman . Applications: Studied for CNS drug development due to its ability to cross the blood-brain barrier .
Comparison with Functionally Similar Compounds
5-Fluoro-1-benzothiophene-2-carboxylic Acid
- Functional Similarity : Fluorinated aromatic heterocycle used as a pharmaceutical building block.
- Key Differences :
- Core Structure : Benzothiophene vs. isochroman; the sulfur atom in benzothiophene alters electronic distribution and metabolic pathways.
- Acidity : The carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility, unlike the neutral this compound .
- Applications : Utilized in kinase inhibitor design due to its planar aromatic system .
5,7-Difluorochroman-4-amine Hydrochloride
- Structural and Functional Features: Difluorinated chroman with an amine hydrochloride group (C₉H₁₀ClF₂NO).
- Key Differences: Bioactivity: The amine group enables salt formation, enhancing aqueous solubility and bioavailability. Target Selectivity: The dual fluorine substitution may improve selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to mono-fluorinated analogs .
Data Table: Comparative Analysis of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₉H₉FO | 152.17 | 5-F | Drug intermediate, CNS agents |
| 5-Bromoisochroman | C₉H₉BrO | 213.07 | 5-Br | Synthetic intermediate |
| (R)-5,7-Difluorochroman-4-ol | C₉H₈F₂O₂ | 186.16 | 5-F, 7-F, 4-OH | CNS drug candidates |
| 5-Fluoro-1-benzothiophene-2-carboxylic Acid | C₉H₅FO₂S | 200.20 | 5-F, 2-COOH | Kinase inhibitors |
| 5,7-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | 221.63 | 5-F, 7-F, 4-NH₂·HCl | Neuropharmacological agents |
Research Findings and Implications
- Fluorine’s Role : Fluorination at the 5-position in isochroman reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
- Structure-Activity Relationships (SAR): Mono-fluorination (this compound) balances lipophilicity and metabolic stability. Difluorination (e.g., 5,7-Difluorochroman-4-amine HCl) enhances target affinity but may increase cytotoxicity due to heightened electron withdrawal .
- Functional Group Impact : Amine hydrochlorides (e.g., 5,7-Difluorochroman-4-amine HCl) show improved solubility, critical for oral bioavailability in drug formulations .
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